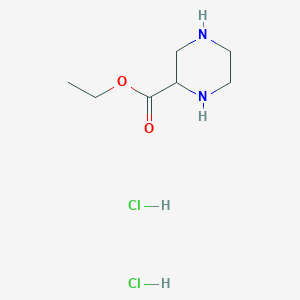

Ethyl Piperazine-2-carboxylate Dihydrochloride

Beschreibung

BenchChem offers high-quality Ethyl Piperazine-2-carboxylate Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Piperazine-2-carboxylate Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl piperazine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-2-11-7(10)6-5-8-3-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUILSFCCCIHPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460196 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-91-0 | |

| Record name | Ethyl Piperazine-2-carboxylate Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for Ethyl Piperazine-2-carboxylate Dihydrochloride. The described methodology is based on established organic chemistry principles and supported by analogous procedures found in scientific literature. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the synthesis workflow.

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride is a valuable building block in medicinal chemistry, often utilized as a scaffold in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine and an ester moiety, allows for diverse chemical modifications. This guide outlines a robust three-step synthesis strategy commencing from piperazine-2-carboxylic acid dihydrochloride. The core transformations involve the protection of the piperazine nitrogens, esterification of the carboxylic acid, and subsequent deprotection to yield the target compound in its dihydrochloride salt form.

Overall Synthesis Pathway

The synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride can be logically divided into three primary stages:

-

Protection: The initial step involves the protection of the secondary amine functionalities of piperazine-2-carboxylic acid to prevent unwanted side reactions during the subsequent esterification. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Esterification: The protected piperazine-2-carboxylic acid is then subjected to esterification to convert the carboxylic acid moiety into an ethyl ester. The Fischer-Speier esterification method, which utilizes an alcohol in the presence of an acid catalyst, is a classic and effective approach for this transformation.[1][2][3][4][5][6][7]

-

Deprotection and Salt Formation: The final step involves the simultaneous removal of the Boc protecting groups and the formation of the dihydrochloride salt. This is typically achieved by treating the protected ester with hydrochloric acid.[8][9][10][11]

The logical workflow of this synthesis is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for each step of the synthesis. These protocols are based on standard laboratory procedures for analogous transformations.

Step 1: N,N'-di-Boc-piperazine-2-carboxylic acid (Boc Protection)

This procedure details the protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Piperazine-2-carboxylic acid dihydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane or other suitable solvent

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Piperazine-2-carboxylic acid dihydrochloride is dissolved in water and the solution is cooled in an ice bath.

-

A solution of sodium hydroxide is added dropwise to neutralize the hydrochloride salt and raise the pH to approximately 10-11.

-

A solution of di-tert-butyl dicarbonate in dioxane is added to the aqueous solution.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

After the reaction is complete, the mixture is acidified to pH 2-3 with a dilute solution of hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N'-di-Boc-piperazine-2-carboxylic acid.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Boc Protection:

| Parameter | Value/Range | Citation |

| Reaction Time | 12 - 24 hours | [12] |

| Temperature | Room Temperature | [12] |

| Typical Yield | 70 - 95% | [13] |

Step 2: Ethyl N,N'-di-Boc-piperazine-2-carboxylate (Fischer Esterification)

This procedure describes the esterification of the Boc-protected carboxylic acid using ethanol and an acid catalyst.[1][2][3][4][5][6][7]

Materials:

-

N,N'-di-Boc-piperazine-2-carboxylic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or other extraction solvent

Procedure:

-

N,N'-di-Boc-piperazine-2-carboxylic acid is dissolved in a large excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude ethyl N,N'-di-Boc-piperazine-2-carboxylate.

-

Further purification can be achieved by column chromatography.

Quantitative Data for Fischer Esterification:

| Parameter | Value/Range | Citation |

| Reaction Time | 4 - 8 hours | [1][2] |

| Temperature | Reflux | [1][2] |

| Typical Yield | 60 - 90% | [1][14] |

Step 3: Ethyl Piperazine-2-carboxylate Dihydrochloride (Deprotection and Salt Formation)

This final step involves the removal of the Boc protecting groups and the formation of the target dihydrochloride salt.[8][9][10][11]

Materials:

-

Ethyl N,N'-di-Boc-piperazine-2-carboxylate

-

4M HCl in dioxane or ethereal HCl

-

Diethyl ether

Procedure:

-

Ethyl N,N'-di-Boc-piperazine-2-carboxylate is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.

-

A solution of 4M HCl in dioxane or ethereal HCl is added to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The deprotected product will precipitate out of the solution as the dihydrochloride salt.

-

The precipitate is collected by filtration and washed with cold diethyl ether.

-

The solid is dried under vacuum to yield the final product, Ethyl Piperazine-2-carboxylate Dihydrochloride.

Quantitative Data for Boc Deprotection:

| Parameter | Value/Range | Citation |

| Reaction Time | 2 - 4 hours | [8][11] |

| Temperature | 0 °C to Room Temperature | [8][11] |

| Typical Yield | > 90% | [8][10] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages and transformations in the synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride.

Conclusion

This technical guide has outlined a reliable and well-precedented three-step synthesis for Ethyl Piperazine-2-carboxylate Dihydrochloride. The pathway, involving Boc protection, Fischer esterification, and acidic deprotection, is modular and utilizes standard organic chemistry techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. The visualizations included are intended to provide a clear and concise understanding of the overall synthetic strategy and workflow.

References

- 1. cerritos.edu [cerritos.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 10. jgtps.com [jgtps.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. Page loading... [guidechem.com]

- 13. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. csub.edu [csub.edu]

An In-depth Technical Guide to the Chemical Properties of Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural features, including a piperazine ring and an ethyl ester functional group, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl Piperazine-2-carboxylate Dihydrochloride, with a focus on experimental details and data-driven insights to support research and development endeavors.

Chemical and Physical Properties

Ethyl Piperazine-2-carboxylate Dihydrochloride presents as a white to off-white solid. The dihydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its application in various chemical reactions and biological assays.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl Piperazine-2-carboxylate Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | ethyl piperazine-2-carboxylate;dihydrochloride | [2][3] |

| CAS Number | 129798-91-0 | [3][4] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][3][4] |

| Molecular Weight | 231.12 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 185-197 °C | [5][6] |

| Solubility | Soluble in polar solvents. The dihydrochloride salt form enhances solubility.[1] General solubility in water is expected to be favorable. | [7] |

| Storage | Sealed in dry, room temperature conditions. | [5][6] |

Synthesis and Experimental Protocols

The primary and most documented method for the synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride is through the asymmetric hydrogenation of a pyrazinecarboxylate ester precursor. This method is detailed in U.S. Patent US5945534A and offers a reliable route to the chiral product.[1]

Asymmetric Hydrogenation of Pyrazinecarboxylate Ester

This synthetic route involves a multi-step process beginning with the catalytic hydrogenation of a tert-butyl pyrazinecarboxylate, followed by hydrolysis and salt formation.

Experimental Protocol:

-

Step 1: Hydrogenation

-

Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

-

To this solution, add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol).

-

The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen gas atmosphere of 50 bar.

-

The reaction is heated to 70°C and stirred for 20 hours.[1]

-

-

Step 2: Hydrolysis

-

Upon completion of the hydrogenation, the resulting tert-butyl (S)-piperazine-2-carboxylate is treated with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water.

-

The mixture is heated to 100°C for 20 minutes to facilitate the hydrolysis of the tert-butyl ester.[1]

-

-

Step 3: Salt Formation and Isolation

-

The reaction mixture is cooled to 0°C to precipitate the Ethyl Piperazine-2-carboxylate Dihydrochloride salt.

-

The precipitate is collected by filtration and washed with dichloromethane.

-

The final product is dried under vacuum. This process yields the desired product with a reported enantiomeric excess (ee) of 77.6%.[1]

-

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons). The protons on the piperazine ring would appear as a complex multiplet in the region of 3.0-4.0 ppm. The N-H protons of the piperazine ring would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 170 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the piperazine ring would resonate in the 40-50 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to exhibit the following characteristic absorption bands:

-

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

N-H stretching vibrations of the secondary amine hydrochlorides in the piperazine ring would appear as broad bands in the region of 2400-2800 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

-

C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M+H]⁺ for the free base (C₇H₁₄N₂O₂) would be observed at m/z 159.11. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the piperazine ring.

Biological Activity and Signaling Pathways

Ethyl Piperazine-2-carboxylate Dihydrochloride is primarily utilized as a versatile intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anticancer agents.[8] While direct studies on the biological activity of the title compound are limited, the piperazine scaffold is a well-established pharmacophore in numerous approved drugs. Derivatives of this compound have been investigated for their potential to modulate key signaling pathways involved in cancer progression.

Potential Anticancer Activity and Targeted Pathways

Research into piperazine-containing compounds suggests that they can exhibit anticancer properties by targeting various signaling pathways critical for tumor growth and survival. Two of the most relevant pathways are the PI3K/Akt and the intrinsic apoptosis pathways.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival.[9] Aberrant activation of this pathway is a common feature in many cancers.[9] Piperazine derivatives have been designed to inhibit components of this pathway, thereby suppressing tumor growth.

-

Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10] Many anticancer therapies aim to induce apoptosis in cancer cells. Piperazine derivatives have been shown to induce caspase-dependent apoptosis, a key feature of the apoptotic cascade.[11]

Applications in Drug Development

The primary application of Ethyl Piperazine-2-carboxylate Dihydrochloride is as a scaffold in the synthesis of new chemical entities with therapeutic potential. Its bifunctional nature, with two nitrogen atoms available for substitution and an ester group that can be hydrolyzed or converted to other functional groups, provides medicinal chemists with a versatile platform for generating compound libraries for high-throughput screening.

Logical Relationship of Compound Utility:

Conclusion

Ethyl Piperazine-2-carboxylate Dihydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and amenable structure make it an attractive starting material for the creation of novel therapeutic agents, particularly in the area of oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their ongoing and future investigations.

References

- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl Piperazine-2-carboxylate Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. biosynce.com [biosynce.com]

- 6. calpaclab.com [calpaclab.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

Ethyl Piperazine-2-carboxylate Dihydrochloride: A Versatile Scaffold for CNS and Anti-neoplastic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a pivotal heterocyclic building block in medicinal chemistry. While not possessing intrinsic pharmacological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide elucidates the significance of this molecule by exploring the mechanism of action, quantitative pharmacological data, and experimental protocols related to the potent molecules derived from it. The primary focus will be on two key therapeutic areas where piperazine-2-carboxylate derivatives have shown considerable promise: antipsychotic and anticancer applications. This document provides a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Introduction: The Role of a Privileged Scaffold

Ethyl Piperazine-2-carboxylate Dihydrochloride serves as a crucial starting material in multi-step synthetic routes. The piperazine ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets. Its two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various functional groups to modulate physicochemical properties, target affinity, and pharmacokinetic profiles. The ethyl ester at the 2-position of the piperazine ring offers a reactive handle for further derivatization, typically through amide bond formation.

Synthetic Utility in Drug Discovery

The primary utility of Ethyl Piperazine-2-carboxylate Dihydrochloride is as a precursor for more complex molecules. The two nitrogen atoms of the piperazine ring and the ethyl ester group allow for a variety of chemical transformations, including N-alkylation, N-arylation, and amide coupling reactions. These reactions are fundamental to building the diverse chemical libraries needed for high-throughput screening and lead optimization.

Below is a generalized workflow illustrating the use of Ethyl Piperazine-2-carboxylate Dihydrochloride in the synthesis of bioactive derivatives.

Caption: Synthetic utility of Ethyl Piperazine-2-carboxylate.

Application in Antipsychotic Drug Discovery

Derivatives of piperazine have been extensively investigated as potential antipsychotic agents. The mechanism of action of many atypical antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. The piperazine moiety can serve as a key pharmacophore that interacts with these G-protein coupled receptors.

Mechanism of Action of Piperazine-based Antipsychotics

Many atypical antipsychotics that incorporate a piperazine scaffold exhibit a multi-receptor binding profile. They often act as antagonists or partial agonists at dopamine D2 receptors and as antagonists at serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to their efficacy against the positive symptoms of schizophrenia while having a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.

The following diagram illustrates the general mechanism of action for this class of compounds.

Caption: General mechanism of piperazine-based antipsychotics.

Quantitative Data for Antipsychotic Derivatives

The following table summarizes the receptor binding affinities (Ki values) for a novel putative atypical antipsychotic, NRA0562, which contains a piperidine moiety, structurally related to piperazine derivatives.[1]

| Receptor | Ki (nM) |

| Dopamine D1 | 7.09 |

| Dopamine D2 | 2.49 |

| Dopamine D3 | 3.48 |

| Dopamine D4 | 1.79 |

| Serotonin 5-HT2A | 1.5 |

| Alpha-1 Adrenoceptor | 0.56 |

Data for NRA0562, a compound with a related heterocyclic scaffold.[1]

Experimental Protocols for Antipsychotic Activity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of a test compound for dopamine and serotonin receptors.

-

Materials: Cell membranes expressing the receptor of interest, radioligand (e.g., [3H]spiperone for D2 receptors), test compound, scintillation fluid, filter plates, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through filter plates.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Animal models are used to assess the potential antipsychotic efficacy and side-effect profile of a compound.

-

Objective: To evaluate the effect of a test compound on methamphetamine-induced hyperactivity in rats, a model for psychosis.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle to the rats.

-

After a set pre-treatment time, administer methamphetamine to induce hyperactivity.

-

Place the rats in an open-field arena and record their locomotor activity for a specified duration.

-

Analyze the data to determine if the test compound significantly reduces methamphetamine-induced hyperactivity compared to the vehicle control.

-

Application in Anticancer Drug Discovery

The piperazine scaffold is also a prominent feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Mechanism of Action of Piperazine-based Anticancer Agents

The mechanism of action of anticancer piperazine derivatives is highly dependent on the other chemical moieties attached to the piperazine ring. For instance, some derivatives function as tyrosine kinase inhibitors (e.g., Imatinib), while others may induce apoptosis through the modulation of Bcl-2 family proteins or by generating reactive oxygen species (ROS).

A generalized workflow for the preclinical evaluation of novel piperazine-based anticancer compounds is presented below.

Caption: Workflow for anticancer activity assessment.

Quantitative Data for Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 or GI50 values) of several novel piperazine derivatives against various cancer cell lines.[2][3]

| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |

| PCC | SNU-475 (Human Liver Cancer) | MTT Assay | 6.98 ± 0.11 |

| PCC | SNU-423 (Human Liver Cancer) | MTT Assay | 7.76 ± 0.45 |

| Benzothiazole-Piperazine 1d | HUH-7 (Hepatocellular) | Not Specified | 1.23 |

| Benzothiazole-Piperazine 1d | MCF-7 (Breast) | Not Specified | 0.98 |

| Benzothiazole-Piperazine 1d | HCT-116 (Colorectal) | Not Specified | 1.54 |

| Compound 7g (guanidine derivative) | HT-29 (Colon Cancer) | MTT Assay | < 2 |

| Compound 7g (guanidine derivative) | A549 (Lung Cancer) | MTT Assay | < 2 |

Experimental Protocols for Anticancer Activity

These assays are used to determine the concentration of a compound that is toxic to cancer cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To assess cell viability by measuring mitochondrial metabolic activity.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

-

-

-

SRB (Sulphorhodamine B) Assay

-

Objective: To assess cell viability by measuring total cellular protein content.

-

Procedure:

-

Seed and treat cells as in the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cellular proteins with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Calculate the IC50 value.

-

-

Conclusion

Ethyl Piperazine-2-carboxylate Dihydrochloride is a foundational element in the synthesis of a multitude of pharmacologically active compounds. Its structural features provide a versatile platform for the development of novel drugs, particularly in the fields of neuropsychiatry and oncology. While the compound itself is not a therapeutic agent, an understanding of its role as a synthetic intermediate and the biological activities of its derivatives is crucial for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a comprehensive overview of the potential of the piperazine-2-carboxylate scaffold in the ongoing quest for new and improved medicines.

References

- 1. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

Spectroscopic and Chromatographic Analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS No: 129798-91-0).[1] Due to the limited availability of directly published experimental spectra for this specific salt, this document combines data from closely related analogs, theoretical predictions, and established analytical methodologies to serve as a comprehensive resource for characterization, quality control, and method development.

Compound Overview

Ethyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure comprises a piperazine ring, an ethyl ester at the 2-position, and two hydrochloride salts, which enhance its solubility in aqueous media. The molecular formula is C₇H₁₆Cl₂N₂O₂ and the molecular weight is 231.12 g/mol .

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Ethyl Piperazine-2-carboxylate Dihydrochloride. The Nuclear Magnetic Resonance (NMR) data is extrapolated from known spectra of similar piperazine esters and general principles of NMR spectroscopy for hydrochloride salts. The mass spectrometry data is based on the compound's molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For Ethyl Piperazine-2-carboxylate Dihydrochloride, both ¹H and ¹³C NMR are crucial for confirming the integrity of the piperazine ring and the ethyl ester moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl ester) | |

| ~4.3 | Quartet | 2H | -OCH₂- (ethyl ester) | |

| ~3.0 - 3.8 | Multiplet | 7H | Piperazine ring protons | Signal overlap is expected. |

| ~9.0 - 10.0 | Broad Singlet | 2H | N-H⁺ (ammonium protons) | Chemical shift can be highly variable depending on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~14 | -CH₃ (ethyl ester) | |

| ~62 | -OCH₂- (ethyl ester) | |

| ~40 - 55 | Piperazine ring carbons | Multiple signals expected. |

| ~170 | C=O (ester carbonyl) | [2] |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For LC-MS analysis, electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

Table 3: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Species | Ionization Mode |

| 159.1128 | [M+H]⁺ (protonated free base) | ESI+ |

| 181.0947 | [M+Na]⁺ (sodiated free base) | ESI+ |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of Ethyl Piperazine-2-carboxylate Dihydrochloride and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of the dihydrochloride salt, chromatographic methods need to be selected carefully to achieve adequate retention and peak shape.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | Polar-endcapped C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | Gradient elution, starting with a high aqueous percentage. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 200-210 nm (due to weak chromophore) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25 - 40 °C |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic and chromatographic analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl Piperazine-2-carboxylate Dihydrochloride for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[4] Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are recommended due to the salt's polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.[5]

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.[3] A clear, homogeneous solution is required.[4]

NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30 or similar).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

HPLC and LC-MS Sample Preparation and Analysis

Sample Preparation:

-

Prepare a stock solution of Ethyl Piperazine-2-carboxylate Dihydrochloride at a concentration of approximately 1 mg/mL in the initial mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).

-

For analysis, dilute the stock solution to a working concentration of approximately 10-100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

LC-MS Analysis:

-

Liquid Chromatography:

-

Utilize the HPLC conditions outlined in Table 4. A HILIC column can be particularly effective for retaining this polar compound.[6]

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (optimize for the [M+H]⁺ ion).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the characterization of Ethyl Piperazine-2-carboxylate Dihydrochloride.

Caption: General workflow for the synthesis and analysis of Ethyl Piperazine-2-carboxylate Dihydrochloride.

Caption: Experimental workflow for NMR analysis.

Caption: Experimental workflow for HPLC and LC-MS analysis.

References

- 1. biosynce.com [biosynce.com]

- 2. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaservices.com [biopharmaservices.com]

An In-Depth Technical Guide to the Crystal Structure of Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its solid-state properties, dictated by its crystal structure, are of paramount importance for drug development, influencing factors such as stability, solubility, and bioavailability. This document provides a comprehensive technical overview of the methodologies used to determine the crystal structure of this compound and the significance of the resulting data. While a definitive, publicly available crystal structure for this specific molecule is not widely reported, this guide outlines the established experimental protocols for its determination and presents illustrative data from closely related structures.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as the crystal structure, is a fundamental property that governs the physicochemical characteristics of an API.[2][3] For hydrochloride salts like Ethyl Piperazine-2-carboxylate Dihydrochloride, understanding the crystal packing, hydrogen bonding networks, and conformational analysis is critical.[4][5]

Key aspects influenced by the crystal structure include:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

-

Solubility and Dissolution Rate: Crystal lattice energy directly impacts how readily a compound dissolves, affecting its bioavailability.

-

Stability: The crystalline arrangement influences chemical and physical stability under various storage conditions.

-

Hygroscopicity: The tendency to absorb moisture from the environment.

-

Mechanical Properties: Hardness, tabletability, and flowability are crucial for formulation and manufacturing.[6]

Therefore, a thorough crystallographic analysis is an indispensable step in the pharmaceutical development process.[3][7]

Synthesis of Ethyl Piperazine-2-carboxylate Dihydrochloride

The primary synthesis route for Ethyl Piperazine-2-carboxylate Dihydrochloride involves the catalytic hydrogenation of pyrazinecarboxylate esters.[1] A common method, as detailed in patent literature, includes the asymmetric hydrogenation of a suitable pyrazinecarboxylate precursor in the presence of a rhodium catalyst and a chiral phosphine ligand.[1] The resulting piperazine ester is then treated with hydrochloric acid to precipitate the dihydrochloride salt.[1] Alternative, less common methods include the direct esterification of piperazine-2-carboxylic acid.[1]

Experimental Protocols for Crystal Structure Determination

The gold standard for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SCXRD).[7][8] Should suitable single crystals be unattainable, powder X-ray diffraction (PXRD) can be employed, often in conjunction with crystal structure prediction (CSP) methods.[7][9]

3.1. Single-Crystal X-ray Diffraction (SCXRD)

This technique provides unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, angles, and intermolecular interactions.[3][8][10]

Methodology:

-

Crystal Growth: High-quality single crystals are grown from a solution of Ethyl Piperazine-2-carboxylate Dihydrochloride. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization from various solvents (e.g., ethanol, methanol, water).

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[3]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield a final, high-resolution crystal structure.

3.2. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification, polymorphism screening, and can be used for structure determination when single crystals are not available.[9][11]

Methodology:

-

Sample Preparation: A fine powder of Ethyl Piperazine-2-carboxylate Dihydrochloride is prepared and packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.[10]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. For structure determination, the pattern is indexed to determine the unit cell, and real-space methods or other advanced techniques are used to solve and refine the crystal structure via Rietveld refinement.[9]

Quantitative Data and Structural Analysis

While the specific crystallographic data for Ethyl Piperazine-2-carboxylate Dihydrochloride is not publicly available, the following table summarizes the typical parameters obtained from an SCXRD experiment, using a representative small organic hydrochloride salt as an example for illustrative purposes.

| Crystallographic Parameter | Illustrative Value | Description |

| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | The elemental composition of the molecule.[12] |

| Formula Weight | 231.12 g/mol | The molar mass of the compound.[12][13] |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations of the crystal. |

| Unit Cell Dimensions | a = 10.16 Å, b = 8.26 Å, c = 13.43 Å | The lengths of the unit cell axes. |

| α = 90°, β = 95.91°, γ = 90° | The angles between the unit cell axes. | |

| Unit Cell Volume | 1121.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.37 g/cm³ | The theoretical density of the crystal. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Key Structural Features to Analyze:

-

Conformation of the Piperazine Ring: The piperazine ring typically adopts a chair conformation. The analysis would focus on the precise bond lengths and angles within the ring.

-

Orientation of the Ethyl Carboxylate Group: The position of the ester group (axial vs. equatorial) and its torsional angles are determined.

-

Hydrogen Bonding Network: As a dihydrochloride salt, extensive hydrogen bonding is expected. The analysis would detail the interactions between the protonated piperazine nitrogens and the chloride ions, as well as any intermolecular hydrogen bonds involving the ester group or water molecules if it is a hydrate.[6][9] These interactions are crucial for the stability of the crystal lattice.

Visualization of Experimental Workflows and Logical Relationships

5.1. Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure using SCXRD.

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

5.2. Logical Relationship of Solid-State Properties

This diagram shows the relationship between the crystal structure and the key physicochemical properties relevant to drug development.

References

- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 2. excillum.com [excillum.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rigaku.com [rigaku.com]

- 9. researchgate.net [researchgate.net]

- 10. pulstec.net [pulstec.net]

- 11. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. Ethyl Piperazine-2-carboxylate Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. biosynce.com [biosynce.com]

In-Depth Technical Guide: Solubility Profile of Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Piperazine-2-carboxylate Dihydrochloride is a key intermediate in pharmaceutical synthesis, and its solubility is a critical parameter influencing reaction kinetics, purification, and formulation. This document provides a comprehensive overview of the solubility profile of Ethyl Piperazine-2-carboxylate Dihydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility characteristics and presents detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are designed to enable researchers to generate precise and reliable solubility data in their own laboratories.

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride (CAS No: 129798-91-0) is a heterocyclic compound frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a dihydrochloride salt, it is anticipated to exhibit enhanced solubility in aqueous and polar solvents compared to its freebase form. Understanding its solubility in various solvent systems is paramount for optimizing synthetic routes, developing purification strategies, and for its potential application in formulation studies. This guide provides a framework for the systematic evaluation of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Piperazine-2-carboxylate Dihydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 129798-91-0 | [1][2] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 231.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 185-197 °C | [3] |

Solubility Profile

Table 1: Qualitative Solubility of Ethyl Piperazine-2-carboxylate Dihydrochloride

| Solvent | Qualitative Solubility | Expected Behavior |

| Water | Soluble | The dihydrochloride salt form significantly increases aqueous solubility.[4] |

| Methanol | Likely Soluble | Polar protic nature of methanol should facilitate dissolution. |

| Ethanol | Likely Soluble | Expected to be soluble, though potentially less so than in methanol or water. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common aprotic polar solvent for organic compounds. |

| Acetonitrile | Sparingly Soluble to Insoluble | Lower polarity compared to alcohols and water may limit solubility. |

| Dichloromethane (DCM) | Likely Insoluble | Non-polar nature makes it a poor solvent for ionic salts. |

| Ethyl Acetate | Likely Insoluble | Low polarity and inability to donate hydrogen bonds would limit solubility. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point under specific conditions.

4.1.1. Materials

-

Ethyl Piperazine-2-carboxylate Dihydrochloride (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Analytical balance

4.1.2. Procedure

-

Preparation: Add an excess amount of Ethyl Piperazine-2-carboxylate Dihydrochloride to a glass vial (e.g., 5-10 mg). The exact amount should be recorded.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL by taking into account the dilution factor.

Kinetic Solubility (High-Throughput Method)

This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to identify compounds with potential solubility liabilities.

4.2.1. Materials

-

Ethyl Piperazine-2-carboxylate Dihydrochloride

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates (clear for UV-Vis, or filter plates)

-

Plate reader (UV-Vis or nephelometer)

-

Multichannel pipette or automated liquid handler

4.2.2. Procedure

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl Piperazine-2-carboxylate Dihydrochloride in DMSO (e.g., 10 mM).

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations (a serial dilution is often performed). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions in the plate. An increase in scattering indicates the formation of a precipitate.

-

UV-Vis Spectroscopy with Filtration: If using a filter plate, centrifuge the plate to pass the solution through the filter, removing any precipitate. Measure the absorbance of the filtrate in a clear 96-well plate at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitate is observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Kinetic Solubility Assessment

Caption: Logical flow for kinetic solubility assessment.

Conclusion

While quantitative solubility data for Ethyl Piperazine-2-carboxylate Dihydrochloride is not widely published, its chemical nature suggests good solubility in polar solvents. This technical guide provides robust and detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of this compound in their own laboratories. The provided workflows and diagrams offer a clear and structured approach to generating this critical data, which is essential for the effective use of this important pharmaceutical intermediate in research and development.

References

- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 129798-91-0 | Ethyl piperazine-2-carboxylate dihydrochloride [synthonix.com]

- 3. fishersci.com [fishersci.com]

- 4. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Stability Landscape of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – As a pivotal intermediate in the synthesis of numerous pharmaceuticals, a comprehensive understanding of the stability and degradation profile of Ethyl Piperazine-2-carboxylate Dihydrochloride is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the compound's stability, potential degradation pathways, and standardized methodologies for its evaluation, ensuring the development of robust and reliable drug formulations.

Ethyl Piperazine-2-carboxylate Dihydrochloride, a molecule incorporating both a piperazine ring and an ethyl ester functional group, presents a unique set of stability challenges. The inherent reactivity of these moieties makes the compound susceptible to degradation under various environmental and process-related stresses. This guide outlines the critical factors influencing its stability and provides a framework for conducting comprehensive forced degradation studies.

Core Stability Concerns and Degradation Pathways

The chemical structure of Ethyl Piperazine-2-carboxylate Dihydrochloride dictates its primary degradation routes: hydrolysis and oxidation. The presence of the dihydrochloride salt form generally enhances stability in solution compared to the free base.

Hydrolytic Degradation: The ethyl ester linkage is a primary site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of Piperazine-2-carboxylic acid and ethanol. The reaction is typically accelerated by heat. In acidic hydrolysis, the reaction is reversible, whereas in basic conditions, it proceeds to completion with the formation of a carboxylate salt.

Oxidative Degradation: The piperazine ring, with its two secondary amine groups, is susceptible to oxidation. Oxidizing agents, such as peroxides, or exposure to light and air can lead to the formation of various oxidation products, including N-oxides and ring-opened derivatives. Studies on piperazine dihydrochloride have shown that while it is relatively stable under acidic and basic conditions, it does degrade in the presence of hydrogen peroxide.

Thermal and Photolytic Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. While piperazine compounds are reported to have good thermal stability, prolonged exposure to high heat can lead to degradation. Photostability is another concern, as exposure to UV or visible light can induce photo-oxidative reactions. The use of light-resistant containers is a recommended practice for piperazine-containing formulations.

A conceptual overview of the primary degradation pathways is presented below.

Biological Activity Screening of Ethyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of potential biological activities and screening methodologies for Ethyl Piperazine-2-carboxylate Dihydrochloride. As of the latest literature review, specific experimental data on the biological activity of this compound is not extensively available in the public domain. The information presented herein is based on the known activities of structurally related piperazine derivatives and established screening protocols.

Introduction

Ethyl Piperazine-2-carboxylate Dihydrochloride is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] The piperazine scaffold is a common feature in a wide array of therapeutic agents due to its favorable physicochemical properties, which can impart improved bioavailability and target engagement.[2] Derivatives of piperazine have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] This guide outlines a proposed framework for the systematic biological activity screening of Ethyl Piperazine-2-carboxylate Dihydrochloride, drawing upon established methodologies for similar molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl Piperazine-2-carboxylate Dihydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 129798-91-0 | [2][4][5] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 231.12 g/mol | [4] |

| IUPAC Name | ethyl piperazine-2-carboxylate;dihydrochloride | [4] |

| Synonyms | Ethyl piperazine-2-carboxylate diHCl, 2-Piperazinecarboxylic acid, ethyl ester, dihydrochloride | [2][4][5] |

Potential Biological Activities and Screening Strategy

Given the prevalence of the piperazine motif in pharmacologically active compounds, Ethyl Piperazine-2-carboxylate Dihydrochloride is a candidate for screening against various biological targets. The primary areas of investigation for piperazine derivatives often include oncology and infectious diseases.[1]

Anticancer Activity

Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds can exert their effects through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[3] A proposed workflow for the initial anticancer screening of Ethyl Piperazine-2-carboxylate Dihydrochloride is depicted below.

Antimicrobial Activity

The piperazine nucleus is also a key component of several antimicrobial agents.[1] Modifications to the piperazine ring can lead to compounds with activity against a range of bacterial and fungal pathogens.[6] A general workflow for assessing the antimicrobial properties of the title compound is illustrated below.

Quantitative Data for Related Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C-4 | A-549 (Lung Carcinoma) | 33.20 | [7] |

| C-5 | A-549 (Lung Carcinoma) | 21.22 | [7] |

| C-4 | HCT-116 (Colon Cancer) | 11.33 | [7] |

| C-5 | HCT-116 (Colon Cancer) | 45.89 | [7] |

| C-14 | MIA PaCa-2 (Pancreatic Cancer) | <1 | [7] |

| Gefitinib (Standard) | A-549 (Lung Carcinoma) | 16.56 | [7] |

| Gefitinib (Standard) | HCT-116 (Colon Cancer) | 10.51 | [7] |

Experimental Protocols

The following are detailed, generalized protocols for the preliminary biological screening of a test compound like Ethyl Piperazine-2-carboxylate Dihydrochloride.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[8]

1. Cell Seeding:

- Culture a panel of selected human cancer cell lines.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

2. Compound Treatment:

- Prepare serial dilutions of Ethyl Piperazine-2-carboxylate Dihydrochloride in the appropriate culture medium.[8]

- Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[1]

- Include untreated cells as a negative control and medium-only wells as a blank.[1]

3. Incubation and Assay:

- Incubate the plate for 48-72 hours.[1]

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

- Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

4. Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.[1]

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

1. Preparation of Inoculum:

- Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting it to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

2. Compound Dilution:

- Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

- Add the standardized inoculum to each well.[1]

- Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]

- Incubate the plate at 35-37°C for 18-24 hours.[1]

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion

Ethyl Piperazine-2-carboxylate Dihydrochloride represents a chemical scaffold with potential for biological activity, warranting further investigation. While direct evidence of its efficacy is currently lacking in published literature, the established anticancer and antimicrobial activities of related piperazine derivatives provide a strong rationale for its screening. The experimental protocols and strategic workflows outlined in this guide offer a foundational approach for elucidating the potential therapeutic value of this compound. Future research should focus on systematic in vitro screening, followed by more in-depth mechanistic studies for any confirmed "hit" activities.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl Piperazine-2-carboxylate Dihydrochloride | C7H16Cl2N2O2 | CID 11253230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]

- 8. benchchem.com [benchchem.com]

Potential Therapeutic Targets for Ethyl Piperazine-2-carboxylate Dihydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its ability to be readily modified at its nitrogen positions allows for the fine-tuning of physicochemical properties and target engagement. Ethyl Piperazine-2-carboxylate Dihydrochloride serves as a key building block for creating diverse libraries of compounds with a wide range of therapeutic potential. This technical guide explores potential therapeutic targets for derivatives of this versatile scaffold, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Cholinesterase Inhibition in Alzheimer's Disease

Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. A key mechanism in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibition[1]

| Compound ID | Derivative Class | Target | Kᵢ (nM)[1] | Selectivity Index (BChE/AChE)[1] |

| 4c | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10180 ± 1000 | ~0.056 |

| BChE | 182200 | |||

| 7b | 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | AChE | 34980 | ~21862.5 |

| BChE | 1.6 ± 0.08 |

Experimental Protocol: Modified Ellman's Method for Cholinesterase Inhibition[1]

The inhibitory activity against AChE from Electrophorus electricus and BChE from equine serum was determined using a modified Ellman's method.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compounds dissolved in a suitable solvent.

-

AChE or BChE enzyme solution in phosphate buffer (pH 8.0).

-

-

Procedure:

-

A reaction mixture containing phosphate buffer, DTNB, enzyme solution, and the test compound (at varying concentrations) is prepared in a 96-well plate.

-

The mixture is incubated for a specified period at a controlled temperature.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

The absorbance of the colored product is measured spectrophotometrically at 412 nm over time.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are determined from Lineweaver-Burk plots.

-

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of AChE and BChE by piperazine derivatives increases acetylcholine levels.

Induction of Apoptosis in Cancer

N-ethyl-piperazinyl amides of oleanonic and ursonic acids have demonstrated cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Quantitative Data: Anticancer Activity[2][3]

| Compound ID | Derivative Class | Cancer Cell Line | GI₅₀ (µM)[2] |

| 4 | N-ethyl-piperazinyl amide of ursonic acid derivative | Melanoma (LOX IMVI) | < 2 |

| Melanoma (MALME-3M) | < 2 | ||

| CNS Cancer (SF-539) | < 2 | ||

| 6 | N-ethyl-piperazinyl amide of oleanonic acid derivative | Melanoma (SK-MEL-5) | < 4 |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen[2][3]

The NCI-60 screen is a well-established in vitro drug discovery tool that utilizes 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: Test compounds are dissolved in DMSO and diluted with culture medium.

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, the test compound is added at various concentrations.

-

The plates are incubated for an additional 48 hours.

-

The assay is terminated by the addition of trichloroacetic acid (TCA).

-

Cells are fixed, and then stained with sulforhodamine B (SRB).

-

The bound stain is solubilized with Tris buffer, and the absorbance is read on an automated plate reader at 515 nm.

-

-

Data Analysis: The absorbance measurements are used to calculate the percentage of cell growth. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Signaling Pathway: Intrinsic Apoptosis

Caption: Piperazine derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bak.

Soluble Epoxide Hydrolase (sEH) Inhibition for Anti-inflammatory Applications

Chromone-2-carboxylic acid amides incorporating a piperazine/piperidine moiety have been identified as inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), making it a promising strategy for treating inflammatory diseases.

Quantitative Data: sEH Inhibition[4]

| Compound ID | Derivative Class | Target | IC₅₀ (µM)[3] |

| 7 | Chromone-2-amide with benzyl piperidine | Human sEH | 1.75 |

Experimental Protocol: sEH Inhibitor Screening Assay[4]

The inhibitory activity against human sEH is evaluated using a fluorometric assay kit.

-

Principle: The assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH into a highly fluorescent product, 6-methoxy-naphthalene-2-carbaldehyde (MNA).

-

Procedure:

-

The assay is performed in a 96-well plate.

-

A reaction mixture containing sEH enzyme, the test compound, and assay buffer is prepared.

-

The reaction is initiated by the addition of the PHOME substrate.

-

The plate is incubated at room temperature, protected from light.

-

The fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

-

-

Data Analysis: The rate of fluorescence increase is proportional to sEH activity. The IC₅₀ value is determined by measuring the enzyme activity at different inhibitor concentrations.

Experimental Workflow: sEH Inhibition Assay

Caption: Workflow for determining the inhibitory activity of compounds against soluble epoxide hydrolase.

ALK5 Inhibition in Fibrosis and Cancer

Patent literature suggests that derivatives of ethyl-piperazine-2-carboxylate are being explored as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[4][5][6] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer.

Signaling Pathway: TGF-β/ALK5

Caption: Inhibition of the ALK5 kinase domain by piperazine derivatives blocks downstream SMAD signaling.

Conclusion

Derivatives of Ethyl Piperazine-2-carboxylate Dihydrochloride represent a promising and versatile scaffold for the development of novel therapeutics. The evidence points towards potential applications in neurodegenerative diseases, oncology, and inflammatory conditions. The ability to readily synthesize a wide array of analogs allows for the systematic exploration of structure-activity relationships and the optimization of potency and selectivity against these and other potential therapeutic targets. Further investigation into the pharmacology of this class of compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 5. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]

- 6. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]

Ethyl Piperazine-2-carboxylate Dihydrochloride literature review

An In-depth Technical Guide to Ethyl Piperazine-2-carboxylate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ethyl Piperazine-2-carboxylate Dihydrochloride is a pivotal chemical intermediate, recognized for its integral role as a building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, containing a piperazine ring, make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and applications, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of Ethyl Piperazine-2-carboxylate Dihydrochloride are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl piperazine-2-carboxylate;dihydrochloride | [1][2] |

| CAS Number | 129798-91-0 | [1][2][3] |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [1][2][4] |

| Molecular Weight | 231.12 g/mol | [1][2][4] |

| Purity (Typical) | ≥ 97% | [1][4][5] |

| Melting Point | 185-197 °C | [6] |

| Appearance | White solid | [7] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [4][6] |

Synthesis and Experimental Protocols

The most prominent and well-documented method for synthesizing Ethyl Piperazine-2-carboxylate Dihydrochloride is through the asymmetric hydrogenation of pyrazinecarboxylate esters.[1] This method is favored for its scalability and reproducibility, making it suitable for industrial production.[1]

Key Synthesis Method: Catalytic Hydrogenation

The synthesis involves a multi-step process beginning with a pyrazinecarboxylate ester, which undergoes catalytic hydrogenation, followed by hydrolysis and salt formation to yield the final product.

The following protocol is based on the methodology detailed in patent US5945534A:[1]

-

Dissolution : Dissolve tert-Butyl pyrazinecarboxylate (0.52 g, 2.85 mmol) in methanol (10 mL).

-

Catalyst Addition : Add Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer (25.3 mg, 54 μmol) and a chiral ferrocene-based phosphine ligand (61.5 mg, 113.3 μmol) to the solution.

-

Hydrogenation : Transfer the mixture to a suitable reactor and subject it to hydrogen gas at a pressure of 50 bar and a temperature of 70°C for 20 hours. This step achieves approximately 67% conversion.

-

Hydrolysis : Treat the resulting tert-butyl (S)-piperazine-2-carboxylate with 32% hydrochloric acid (2.1 g, 18.4 mmol) in water. Heat the mixture to 100°C for 20 minutes.

-

Precipitation and Isolation : Cool the reaction mixture to 0°C to precipitate the dihydrochloride salt. Filter the precipitate and wash it with dichloromethane to yield the final product. This process yields approximately 0.24 g (41%) of Ethyl Piperazine-2-carboxylate Dihydrochloride with an enantiomeric excess (ee) of 77.6%.[1]

Alternative Synthesis Pathways